molecular formula C7H4ClFO B1349764 4-Chloro-3-Fluorobenzaldehyde CAS No. 5527-95-7

4-Chloro-3-Fluorobenzaldehyde

Cat. No. B1349764
M. Wt: 158.56 g/mol
InChI Key: AZMDWRPTDCIFRD-UHFFFAOYSA-N
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Patent
US08367838B2

Procedure details

To a solution of 25.0 g (158 mmol) 4-chloro-3-fluorobenzaldehyde in 130 ml methanol and 175 ml methanol saturated with ammonia were added 54.9 ml (52.7 g, 185 mmol) tetraisopropyl orthotitanate and the mixture stirred at ambient temperature for 1.5 hours. Then 20.35 ml (16.14 g, 163 mmol) trimethylsilyl cyanide were added drop-wise and the resulting mixture stirred at ambient temperature for further 2 hours. The reaction mixture was poured onto 1500 ml iced water and extracted with ethyl acetate. The combined organic phases were washed with brine, dried over Na2SO4 and evaporated. The crude product was purified by flash-chromatography on silica gel with a gradient of heptane and 0 to 50% ethyl acetate. rac-Amino-(4-chloro-3-fluoro-phenyl)-acetonitrile was obtained as orange oil: MS (ISN): 183.2 (M−H)−.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
54.9 mL
Type
catalyst
Reaction Step One
Quantity
20.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][C:3]=1[F:10].[NH3:11].C[Si]([C:16]#[N:17])(C)C.O>CO.CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]>[NH2:11][CH:6]([C:5]1[CH:8]=[CH:9][C:2]([Cl:1])=[C:3]([F:10])[CH:4]=1)[C:16]#[N:17] |f:5.6.7.8.9|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(C=C(C=O)C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
130 mL
Type
solvent
Smiles
CO
Name
Quantity
175 mL
Type
solvent
Smiles
CO
Name
Quantity
54.9 mL
Type
catalyst
Smiles
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]
Step Two
Name
Quantity
20.35 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Three
Name
Quantity
1500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture stirred at ambient temperature for further 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash-chromatography on silica gel with a gradient of heptane and 0 to 50% ethyl acetate

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC(C#N)C1=CC(=C(C=C1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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